4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
4-(5-Chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic heterocyclic compound featuring a bicyclic quinoxalinone core substituted at the N4 position with a 5-chlorothiophene-2-carbonyl moiety. The quinoxalinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
4-(5-chlorothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-6-5-10(19-11)13(18)16-7-12(17)15-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPNSOMTSZIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 3,4-dihydroquinoxalin-2(1H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures for various applications.
- Reactivity Studies : It can undergo various chemical reactions, including oxidation and reduction, which are essential for developing new derivatives with modified properties.
Biology
- Biochemical Studies : The structure of 4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding .
- Potential Anticancer Activity : Similar compounds have shown promise as anticancer agents. Research indicates that quinoxaline derivatives may inhibit specific cancer cell lines, making this compound a potential lead in cancer drug development .
Material Science
- Development of Advanced Materials : The compound's unique properties make it suitable for creating materials with specific electrical or optical characteristics, which are valuable in electronics and photonics.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of quinoxaline derivatives similar to this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the quinoxaline structure can enhance biological activity against cancer cells .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic route for this compound demonstrated that adjusting reaction conditions (e.g., temperature and base concentration) significantly impacts yield and purity. This optimization is crucial for scaling up production for industrial applications .
Mechanism of Action
The mechanism of action of 4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoxalinone Derivatives
Physicochemical and Pharmacokinetic Considerations
- Solubility: Carboxylic acid-containing derivatives (e.g., C14) have improved aqueous solubility but may suffer from cell permeability issues, as seen in compounds failing cell-based sGC activation assays .
- Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, which may limit the target compound’s half-life compared to phenyl-substituted analogs like C14 .
Biological Activity
4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinoxaline core fused with a thiophene moiety, which enhances its biological properties. The molecular formula is , and it has a molecular weight of approximately 220.65 g/mol.
Research indicates that compounds in the dihydroquinoxaline family exhibit various biological activities, including:
- Antiviral Activity : Dihydroquinoxaline derivatives have shown effectiveness against several viruses, including coronaviruses. Their mechanism often involves inhibition of viral replication and interference with viral enzymes.
- Anticoagulant Properties : Similar compounds have been identified as inhibitors of factor Xa, suggesting potential use in treating thromboembolic disorders. This action could be significant for conditions such as myocardial infarction and stroke .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antiviral Screening : A study screened various dihydroquinoxaline derivatives for their ability to inhibit SARS-CoV-2. The compound exhibited significant antiviral activity with an EC50 value indicating effective concentration for viral suppression without cytotoxic effects at higher concentrations .
- Anticoagulant Effects : In another investigation, related compounds demonstrated the ability to inhibit factor Xa, which is crucial in the coagulation cascade. This suggests that this compound may possess similar properties, warranting further exploration for therapeutic use in thromboembolic conditions .
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., dihydroquinoxaline backbone and chlorothiophene carbonyl groups) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₆³⁵ClN₂O₃⁺: 343.0844) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-Cl bonds .
- X-ray crystallography (via SHELXL/ORTEP): Resolves 3D conformation and hydrogen-bonding networks .
Q. Table 2: Key Spectroscopic Data
Advanced: How can computational methods aid in structural analysis and refinement?
Methodological Answer:
- SHELX Suite : For crystallographic refinement. Use SHELXL for small-molecule refinement and SHELXS for phase determination. Validate thermal parameters and occupancy ratios to resolve disorder .
- ORTEP-III : Generates thermal ellipsoid plots to visualize anisotropic displacement, critical for identifying steric strain in the dihydroquinoxaline ring .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in alkynylation reactions .
Advanced: How can researchers resolve contradictions in synthetic yields or spectral data across studies?
Methodological Answer:
- Reproducibility Checks : Replicate reactions under reported conditions (e.g., CuI vs. CuBr catalysts) to identify sensitivity to trace impurities .
- Advanced Purification : Use preparative HPLC to isolate intermediates, reducing side-product interference in yield calculations .
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulations) to confirm peak assignments .
Example Contradiction:
Yields for copper-catalyzed alkynylation vary (33–88%) due to substituent electronic effects. Electron-withdrawing groups (e.g., -Cl) slow oxidative addition, requiring longer reaction times .
Advanced: What structure-activity relationships (SARs) govern its antitumor activity?
Methodological Answer:
- Core Scaffold : The 3,4-dihydroquinoxalin-2(1H)-one moiety disrupts tubulin polymerization, acting as a tumor-vascular disrupting agent (VDA) .
- Substituent Effects :
Q. Table 3: Analog Activity Comparison
| Analog Substituent | IC₅₀ (Tubulin Inhibition) | Reference |
|---|---|---|
| 5-Chlorothiophene-2-carbonyl | 0.12 μM | |
| 5-Methylthiophene | 0.98 μM |
Advanced: How to design experiments for studying metabolic stability?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450-mediated oxidation .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ at methyl groups) to trace metabolic pathways .
- Metabolite Identification : Use HRMS/MS to characterize hydroxylated or glucuronidated products .
Advanced: What challenges arise in enantioselective synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
